

# CAS number 765-47-9 properties and hazards

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Compound of Interest

Compound Name: 1,2-Dimethylcyclopentene

Cat. No.: B3386875

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An In-depth Technical Guide on 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine) Initial research indicates a likely misidentification in the requested CAS number 765-47-9, which corresponds to **1,2-dimethylcyclopentene**, a compound with limited publicly available data relevant to the target audience. The search results frequently cross-reference 2,2,6,6-Tetramethyl-4-piperidone (CAS 826-36-8), a compound with significant applications in industrial and pharmaceutical research. This guide will focus on the latter, assuming it to be the intended subject of inquiry.

2,2,6,6-Tetramethyl-4-piperidone, commonly known as triacetonamine, is a pivotal chemical intermediate.[1] Its primary applications are in the synthesis of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[1][2] The sterically hindered amine structure of its derivatives imparts unique radical-scavenging and photostabilizing properties.[1]

### **Chemical and Physical Properties**

Triacetonamine is a white to beige crystalline solid that is highly soluble in water and common organic solvents.[2][3]

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethyl-4-piperidone



Property	Value	Reference(s)
CAS Number	826-36-8	[4]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	[3]
Molecular Weight	155.24 g/mol	[4]
Appearance	White - beige powder or crystals	[3]
Melting Point	34-38 °C (lit.)	
Boiling Point	102-105 °C / 18 mmHg (lit.)	
Density	1.065 g/cm³ at 20 °C	[5]
Vapor Pressure	0.25 mmHg at 25 °C	[3]
Water Solubility	249 g/L at 20 °C	[5]
logP (Octanol/Water Partition)	1.16 (unprotonated at 25 °C)	[5]
рКа	4.80	[3]
Flash Point	81 °C (177.8 °F) - Pensky- Martens closed cup	[6]

| Refractive Index | 1.463 at 20 °C |[3] |

## **Synthesis Protocols**

The industrial production of triacetonamine is typically achieved through the Robinson-Schöpf condensation of acetone and ammonia.[1]

### **Experimental Protocol: Synthesis from Phorone**

A laboratory-scale synthesis has been described by Sandris and Ourisson.[7]

#### Materials:

• Phorone (25 g, 180 mmol)[7]



- Ammonium hydroxide (180 mL)[7]
- Concentrated HCI[7]
- Sodium chloride[7]
- Diethyl ether[7]
- Anhydrous sodium sulfate[7]

#### Methodology:

- Stir a mixture of phorone and ammonium hydroxide at 35°C for 12 hours.[7]
- Cool the solution in an ice bath and acidify to pH 1 with concentrated HCI.[7]
- Saturate the solution with NaCl and perform an ether extraction.[7]
- Adjust the pH of the aqueous layer to 10 with ammonium hydroxide and re-extract with ether.
   [7]
- Dry the combined ether extracts with anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the product.[7]

This method reportedly yields approximately 78% of the desired product.[7]

#### **Hazard Identification and Safety**

2,2,6,6-Tetramethyl-4-piperidone is classified as a hazardous chemical. It is corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.[5] It may also elicit an allergic skin reaction.[8]

Table 2: GHS Hazard Classification



Hazard Class	Category	Statement	Reference(s)
Corrosive to metals	1	H290: May be corrosive to metals	[5]
Acute toxicity (Oral)	4	H302: Harmful if swallowed	[5]
Skin corrosion	1B	H314: Causes severe skin burns and eye damage	[5]
Skin sensitization	1A	H317: May cause an allergic skin reaction	[8]
Serious eye damage	1	H314: Causes severe skin burns and eye damage	[5]

| Aquatic hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |[6] |

#### First Aid Measures:

- Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3]
- Skin Contact: Immediately flush with soap and water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[3]
- Eye Contact: Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[3]
- Ingestion: If conscious, give 2-4 cups of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]

### **Toxicological Data**

Table 3: Ecotoxicity Data



Test	Species	Value	Exposure	Reference(s)
LC50	Danio rerio (zebrafish)	63 mg/L	96 h	[5]
EC50	Daphnia magna (water flea)	281.2 mg/L	48 h	[5]

| EC50 | Desmodesmus subspicatus (algae) | 566.2 mg/L | 72 h |[5] |

In vivo studies have indicated that oral administration of triacetonamine can induce acute liver failure in rats at high doses.[9][10]

#### **Applications in Research and Development**

The utility of triacetonamine is primarily as a building block for more complex functional molecules.

### Synthesis of Hindered Amine Light Stabilizers (HALS)

Triacetonamine is a crucial precursor for HALS, which are used to protect polymers from photodegradation.[1][2] The synthesis typically involves the reduction of the ketone to an alcohol, followed by esterification.[1]



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Caption: Synthetic pathway to HALS from triacetonamine.

#### **Precursor to TEMPO Radicals**

Triacetonamine is a starting material for producing the stable free radical TEMPO and its derivatives.[11] These compounds are widely used as catalysts for selective oxidations and as spin labels in biophysical studies.[11]



#### **Pharmaceutical Applications**

Derivatives of triacetonamine have shown potential in several areas of pharmaceutical research:

- Cardiovascular Drugs: It serves as an intermediate for the synthesis of anti-arrhythmic and antihypertensive agents.[2]
- Antimicrobials: Amine N-halamine functionalized silica nanoparticles, derived from a triacetonamine precursor, have been shown to be potent antibiotics against Staphylococcus aureus and Escherichia coli.[12]

### **Analytical Methods**

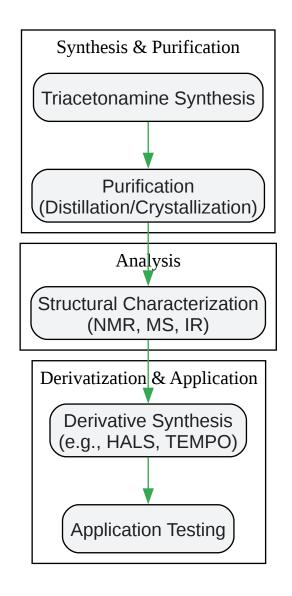
The characterization of 2,2,6,6-tetramethyl-4-piperidone is performed using standard analytical techniques.

- Spectroscopy: Comprehensive mass spectrometry (GC-MS, MS-MS), NMR, IR, and UV/Visible spectroscopy data are available in public databases such as the NIST Chemistry WebBook.[4][13]
- Chromatography: A reverse-phase HPLC method has been developed for its analysis.[14]

## **Experimental Workflow**

The following diagram outlines a general workflow from synthesis to application for a triacetonamine-derived product.





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Caption: From synthesis to application of triacetonamine derivatives.

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